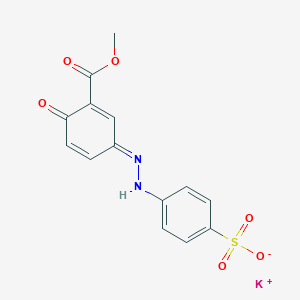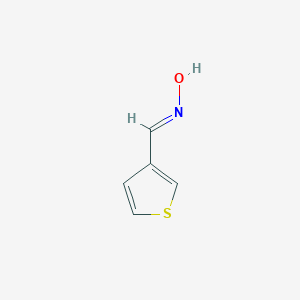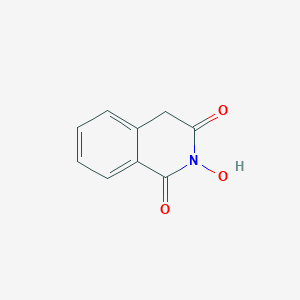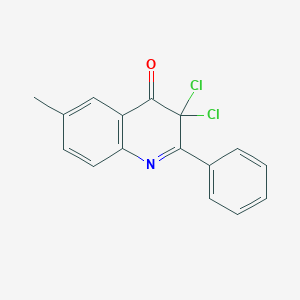
3,3-Dichloro-6-methyl-2-phenylquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dichloro-6-methyl-2-phenylquinolin-4-one, also known as DMQX, is a chemical compound that belongs to the quinoline family. It is a potent antagonist of the ionotropic glutamate receptor, which is a type of receptor that plays a crucial role in the transmission of signals between nerve cells in the brain. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders, such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Mécanisme D'action
3,3-Dichloro-6-methyl-2-phenylquinolin-4-one acts as a potent antagonist of the ionotropic glutamate receptor, which is a type of receptor that plays a crucial role in the transmission of signals between nerve cells in the brain. By blocking the activity of these receptors, 3,3-Dichloro-6-methyl-2-phenylquinolin-4-one can reduce the excitability of nerve cells and prevent the excessive release of glutamate, which can lead to neuronal damage and death.
Effets Biochimiques Et Physiologiques
3,3-Dichloro-6-methyl-2-phenylquinolin-4-one has been shown to have a variety of biochemical and physiological effects. In animal studies, 3,3-Dichloro-6-methyl-2-phenylquinolin-4-one has been shown to reduce the frequency and severity of seizures, protect against neuronal damage and death, and improve cognitive function and memory. 3,3-Dichloro-6-methyl-2-phenylquinolin-4-one has also been shown to have anti-inflammatory effects and to reduce the production of reactive oxygen species, which can cause oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
3,3-Dichloro-6-methyl-2-phenylquinolin-4-one is a potent and selective antagonist of the ionotropic glutamate receptor, which makes it a valuable tool for studying the role of these receptors in various neurological disorders. 3,3-Dichloro-6-methyl-2-phenylquinolin-4-one has also been shown to have a favorable safety profile in animal studies, with no significant adverse effects reported at therapeutic doses. However, 3,3-Dichloro-6-methyl-2-phenylquinolin-4-one is a relatively complex molecule to synthesize, which can limit its availability and increase its cost.
Orientations Futures
There are several potential future directions for research on 3,3-Dichloro-6-methyl-2-phenylquinolin-4-one. One area of interest is the development of more efficient and cost-effective methods for synthesizing 3,3-Dichloro-6-methyl-2-phenylquinolin-4-one. Another area of interest is the investigation of the therapeutic potential of 3,3-Dichloro-6-methyl-2-phenylquinolin-4-one in human clinical trials, particularly in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. Additionally, further research is needed to better understand the mechanisms underlying the neuroprotective and anti-inflammatory effects of 3,3-Dichloro-6-methyl-2-phenylquinolin-4-one, which could lead to the development of new therapeutic strategies for these disorders.
Méthodes De Synthèse
3,3-Dichloro-6-methyl-2-phenylquinolin-4-one can be synthesized using various methods, including the Pictet-Spengler reaction, the Friedländer synthesis, and the Vilsmeier-Haack reaction. The most commonly used method for synthesizing 3,3-Dichloro-6-methyl-2-phenylquinolin-4-one is the Pictet-Spengler reaction, which involves the condensation of 2-phenyl-1,3,4-oxadiazole with 3,3-dichloro-6-methylindole in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
3,3-Dichloro-6-methyl-2-phenylquinolin-4-one has been extensively studied for its potential therapeutic applications in various neurological disorders, such as epilepsy, Parkinson's disease, and Alzheimer's disease. In animal studies, 3,3-Dichloro-6-methyl-2-phenylquinolin-4-one has been shown to have anticonvulsant, neuroprotective, and anti-inflammatory effects. 3,3-Dichloro-6-methyl-2-phenylquinolin-4-one has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propriétés
Numéro CAS |
147779-36-0 |
|---|---|
Nom du produit |
3,3-Dichloro-6-methyl-2-phenylquinolin-4-one |
Formule moléculaire |
C16H11Cl2NO |
Poids moléculaire |
304.2 g/mol |
Nom IUPAC |
3,3-dichloro-6-methyl-2-phenylquinolin-4-one |
InChI |
InChI=1S/C16H11Cl2NO/c1-10-7-8-13-12(9-10)15(20)16(17,18)14(19-13)11-5-3-2-4-6-11/h2-9H,1H3 |
Clé InChI |
QJRDQABXZRJECD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(C(C2=O)(Cl)Cl)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(C(C2=O)(Cl)Cl)C3=CC=CC=C3 |
Synonymes |
4(3H)-Quinolinone, 3,3-dichloro-6-methyl-2-phenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



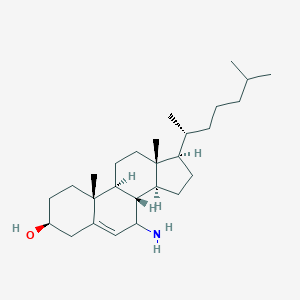
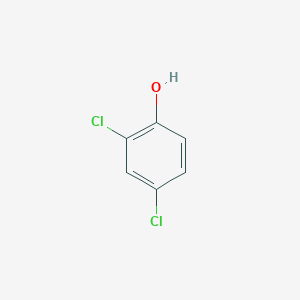
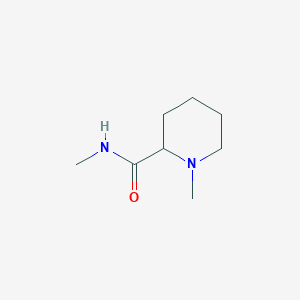
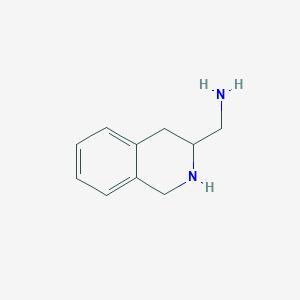
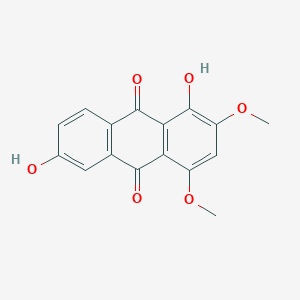
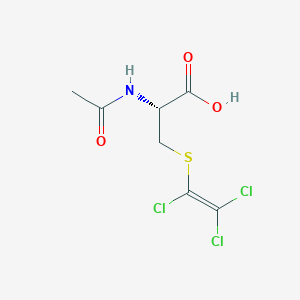
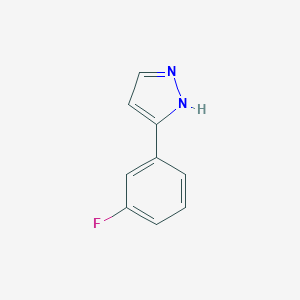
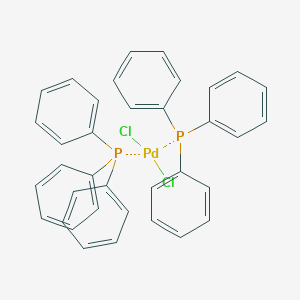
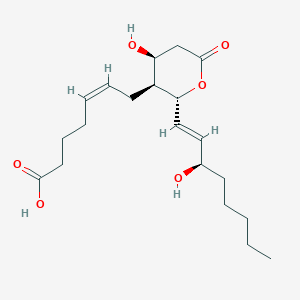
![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B122999.png)
![Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate](/img/structure/B123003.png)
